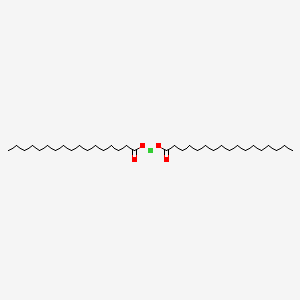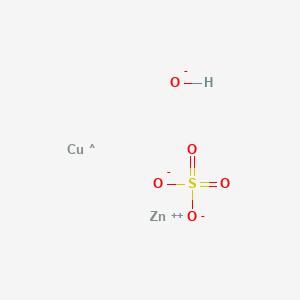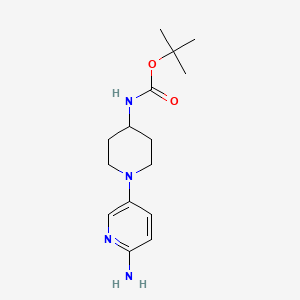![molecular formula C16H17BrO2S B12641047 2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide CAS No. 5330-68-7](/img/structure/B12641047.png)
2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 2511 is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program. It is known for its potential applications in cancer research and treatment. The compound has been studied for its biological activity and its ability to interact with various molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 2511 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but typically involves:
Formation of Intermediates: Initial steps often include the preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.
Final Assembly: The final steps involve the assembly of the intermediate compounds into the desired structure of NSC 2511. This may include additional reactions such as oxidation or reduction.
Industrial Production Methods
Industrial production of NSC 2511 requires scaling up the laboratory synthesis methods to larger volumes. This involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 2511 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert NSC 2511 to its reduced forms, which may have different properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation state derivatives, while reduction may yield lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
NSC 2511 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment. It has shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 2511 involves its interaction with specific molecular targets. It is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cancer cell proliferation.
Modulate Receptors: Affect the function of receptors that play a role in cell signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various pathways.
Vergleich Mit ähnlichen Verbindungen
NSC 2511 can be compared with other similar compounds in terms of its structure and biological activity. Some similar compounds include:
NSC 1234: Another compound with potential anticancer properties, but with a different mechanism of action.
NSC 5678: Known for its ability to inhibit a different set of enzymes compared to NSC 2511.
NSC 9101: Shares structural similarities but has distinct biological effects.
NSC 2511 stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
5330-68-7 |
|---|---|
Molekularformel |
C16H17BrO2S |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
2-(2,6-dimethylpyrylium-4-yl)sulfanyl-1-(4-methylphenyl)ethanone;bromide |
InChI |
InChI=1S/C16H17O2S.BrH/c1-11-4-6-14(7-5-11)16(17)10-19-15-8-12(2)18-13(3)9-15;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VKUHDEFVQJPVLP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=CC(=[O+]C(=C2)C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



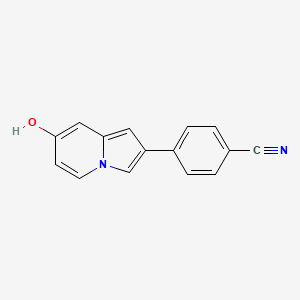
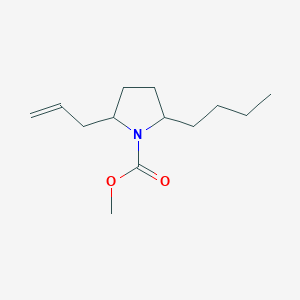
![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

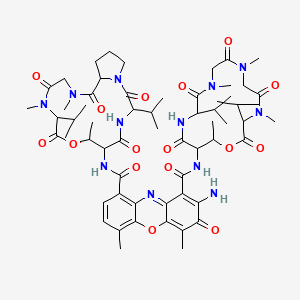


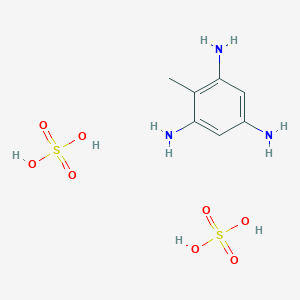
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
